Meta-Bromine Substitution Confers 315% Relative Alcohol Dehydrogenase Activity Versus Phenylethanol Baseline and 28-Fold Advantage Over Ortho-Bromo Isomer
In enzyme-catalyzed oxidation reactions using alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71), 1-(3-bromophenyl)ethanol exhibits 315% relative activity compared to the baseline substrate (RS)-1-phenylethanol (set at 100%). In contrast, the positional isomer 1-(2-bromophenyl)ethanol displays only 11.3% relative activity under identical assay conditions [1]. The 1-(3-chlorophenyl)ethanol analog demonstrates 205% relative activity, and 1-(4-bromophenyl)ethanol shows 167% relative activity, confirming that the meta-bromine substitution yields the highest enzymatic turnover among halophenyl analogs tested [1].
| Evidence Dimension | Enzymatic relative activity (oxidation rate) |
|---|---|
| Target Compound Data | 315% relative activity |
| Comparator Or Baseline | (RS)-1-phenylethanol (100% baseline); 1-(2-bromophenyl)ethanol (11.3%); 1-(4-bromophenyl)ethanol (167%); 1-(3-chlorophenyl)ethanol (205%) |
| Quantified Difference | Target shows 3.15× baseline activity; 27.9× higher than ortho-bromo isomer; 1.9× higher than para-bromo isomer |
| Conditions | Alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71) oxidation assay; substrate comparison at equivalent concentrations |
Why This Matters
For researchers developing biocatalytic routes to chiral alcohols or utilizing ADH-mediated redox systems, the meta-bromine substitution offers quantifiably superior substrate processing efficiency, directly impacting reaction throughput and enzyme loading requirements.
- [1] BRENDA Enzyme Database. EC 1.1.1.71 - Alcohol dehydrogenase [NAD(P)+]. Substrate Specificity Data for 1-(halophenyl)ethanol derivatives. Entry accessed 2024. View Source
